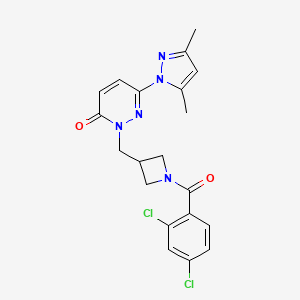![molecular formula C21H22FN3O4S B2601798 (4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251687-24-7](/img/structure/B2601798.png)
(4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a synthetic organic molecule with potential applications in various scientific fields. Its complex structure, characterized by a dimethylamino group, a fluorine atom, and a morpholine ring attached to a benzo[b][1,4]thiazine core, makes it interesting for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis. Key steps may include:
Formation of the benzo[b][1,4]thiazine core: Starting with a substituted aniline, this might involve cyclization reactions.
Introduction of the fluorine atom: Fluorination can be achieved using electrophilic or nucleophilic fluorination reagents.
Attachment of the morpholine ring: This might require amination reactions using morpholine.
Dimethylamino group incorporation: Introduced using reagents like dimethylamine under appropriate conditions.
Industrial Production Methods: While laboratory synthesis might employ batch processes, industrial production would likely use continuous flow reactors for efficiency. Scaling up typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The dimethylamino and morpholino groups can undergo oxidation to form various oxidative states.
Reduction: The benzo[b][1,4]thiazine core might be reducible under hydrogenation conditions.
Substitution: The fluorine atom can participate in substitution reactions, depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution might use reagents like sodium hydroxide or lithium diisopropylamide (LDA).
Major Products Formed: Depending on the specific reactions, products can include fluorinated analogs, oxidized derivatives, and reduced forms with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, investigating reaction mechanisms and pathway elucidation.
Medicine: May serve as a lead compound for drug development, with possible activities ranging from antimicrobial to anticancer effects.
Industry: Applications could span from the development of advanced materials to catalysts in organic synthesis.
Mechanism of Action
The compound's effects are likely mediated through its interactions with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino and morpholino groups suggests it might act as an inhibitor or modulator of certain biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
When compared to other benzo[b][1,4]thiazine derivatives, this compound's inclusion of a fluorine atom and morpholine ring sets it apart. Similar compounds might include:
Benzo[b][1,4]thiazin-2-yl derivatives: without fluorine.
Thiazine-based compounds: with different amine substitutions.
Fluorinated benzo[b][1,4]thiazine analogs: lacking a morpholine group.
Its unique combination of functional groups potentially offers distinct biological activities and chemical reactivity, making it a valuable subject for further research and development.
Properties
IUPAC Name |
[4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-23(2)16-4-6-17(7-5-16)25-14-20(21(26)24-9-11-29-12-10-24)30(27,28)19-8-3-15(22)13-18(19)25/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHRXRKDEOXWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
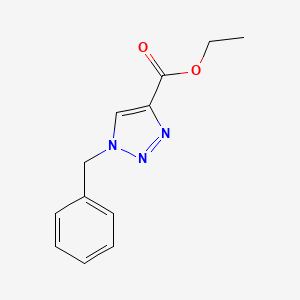
![6-chloro-5-fluoro-2'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride](/img/structure/B2601717.png)
![6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2601718.png)
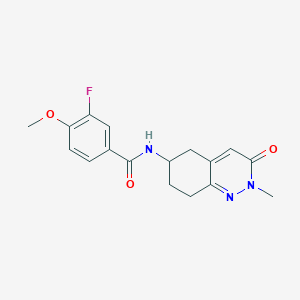
![2-({[5-(butan-2-ylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2601721.png)
![(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2601722.png)
![5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2601723.png)
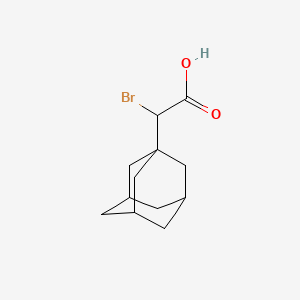

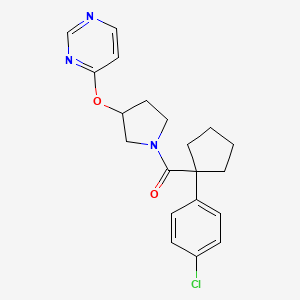
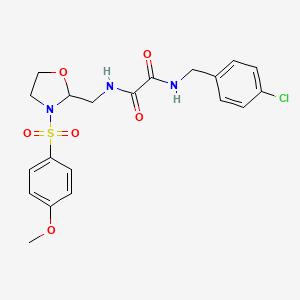
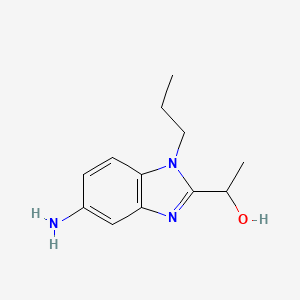
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2601736.png)
